molecular formula C14H23N3O2 B1532030 tert-butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate CAS No. 2098008-80-9

tert-butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B1532030
CAS No.: 2098008-80-9
M. Wt: 265.35 g/mol
InChI Key: SZONFTNFBRJEDQ-UHFFFAOYSA-N
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Description

Tert-butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate is a complex organic compound featuring a pyrrolidine ring substituted with a methyl group and a tert-butyl carbamate group[_{{{CITATION{{{_1{Synthesis of tert-Butyl N- (2- { [ ( {1-Methyl-5- (triphenylmethyl ...

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-methyl-1H-pyrrol-2-carbaldehyde as the starting material[_{{{CITATION{{{_1{Synthesis of tert-Butyl N- (2- { [ ( {1-Methyl-5- (triphenylmethyl ....

  • Reaction Steps: The synthesis involves multiple steps, including reductive amination, protection of the amine group, and subsequent carbamate formation[_{{{CITATION{{{_1{Synthesis of tert-Butyl N- (2- { [ ( {1-Methyl-5- (triphenylmethyl ....

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity, often using catalysts and specific solvents to enhance the reaction efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or chromium-based reagents.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine nitrogen atom.

  • Esterification: The carbamate group can participate in esterification reactions with various carboxylic acids.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Alkyl halides, strong bases

  • Esterification: Carboxylic acids, acid catalysts

Major Products Formed:

  • Oxidation: Pyrrolidone derivatives

  • Reduction: Amine derivatives

  • Substitution: Alkylated pyrrolidine derivatives

  • Esterification: Ester derivatives of the carbamate group

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Biology: It has potential biological activities, including antimicrobial and antiviral properties. Medicine: The compound may be explored for its therapeutic potential in treating various diseases due to its bioactive properties. Industry: It is used in the development of new materials and chemical processes due to its unique structural features.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The pyrrolidine ring can bind to enzymes and receptors, influencing biological processes. The carbamate group may participate in enzyme inhibition or activation, depending on the target.

Comparison with Similar Compounds

  • Tert-butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate is structurally similar to other pyrrolidine derivatives and carbamate compounds.

  • Uniqueness: Its unique combination of the pyrrolidine ring and the tert-butyl carbamate group sets it apart from other compounds, providing distinct chemical and biological properties.

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Properties

IUPAC Name

tert-butyl N-[4-(1-methylpyrrol-2-yl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-11-9-15-8-10(11)12-6-5-7-17(12)4/h5-7,10-11,15H,8-9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZONFTNFBRJEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate
Reactant of Route 2
tert-butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate
Reactant of Route 3
tert-butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate
Reactant of Route 4
tert-butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate
Reactant of Route 5
tert-butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate
Reactant of Route 6
tert-butyl (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-yl)carbamate

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